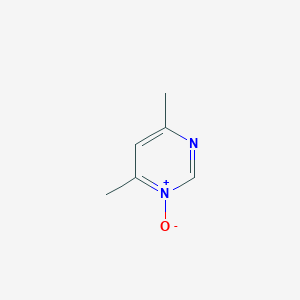

4,6-Dimethyl-1-oxidopyrimidin-1-ium

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-1-oxidopyrimidin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-6(2)8(9)4-7-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBUMJJZANUIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=N1)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dimethyl 1 Oxidopyrimidin 1 Ium and Its Derivatives

Classical and Contemporary Synthetic Routes to the 1-Oxidopyrimidin-1-ium Core

The construction of the fundamental 1-oxidopyrimidin-1-ium structure can be approached in two primary ways: by first forming the pyrimidine (B1678525) ring and then oxidizing it, or by building the ring system with the N-oxide already incorporated.

While the Hantzsch reaction is renowned for the synthesis of dihydropyridines, its principles can be adapted for the construction of pyrimidine derivatives. wikipedia.orgchemtube3d.com The classical Hantzsch synthesis is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine (B92270). wikipedia.org

Variants of this reaction can be employed to create the pyrimidine skeleton. For instance, a modified Hantzsch-type reaction can be used to synthesize fused pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.net This often involves a one-pot, three-component reaction of bis-aldehydes, barbituric acid, and substituted amines, sometimes under microwave irradiation to improve yields and reaction times. researchgate.net Although not a direct route to 4,6-dimethyl-1-oxidopyrimidin-1-ium, the Hantzsch reaction and its modifications provide a robust method for creating the core pyrimidine ring system, which can then undergo N-oxidation.

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyrimidines in a single step, often with high atom economy and reduced waste. nih.gov These reactions involve the condensation of three or more starting materials to form the desired product.

Several MCRs are utilized for constructing the pyrimidine framework. rsc.org A notable example is the [3 + 2 + 1] three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. nih.govorganic-chemistry.org This method is particularly effective for creating 4-aliphatic pyrimidines and involves the formation of one C-C and two C-N bonds in a single oxidative annulation process. nih.gov Another approach involves the condensation of aryl aldehydes, amines (such as aminouracil or aminopyrimidine derivatives), and active methylene (B1212753) compounds. rsc.org

The Biginelli reaction, a well-known MCR, can also be adapted for pyrimidine synthesis, although it traditionally produces dihydropyrimidinones. These MCRs offer a versatile and environmentally friendly alternative to more traditional, linear synthetic routes for obtaining the pyrimidine core structure.

Once the 4,6-dimethylpyrimidine (B31164) precursor is synthesized, the N-oxide functionality is introduced via an oxidative reaction. Pyrimidines are generally less reactive towards N-oxidation compared to other diazine and triazine analogs and can be prone to side reactions like decomposition or ring opening. cdnsciencepub.com

Various peracids are commonly used as oxidizing agents. cdnsciencepub.com The choice of oxidant and reaction conditions is crucial to achieve good yields and selectivity. Common oxidizing agents include:

Peracetic acid: Used in an acetic acid solution. cdnsciencepub.com

m-Chloroperoxybenzoic acid (mCPBA): An effective oxidant, often used in solvents like acetonitrile. rsc.org

Hydrogen peroxide in combination with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. rsc.org

Sodium percarbonate in the presence of rhenium-based catalysts. organic-chemistry.org

Urea-hydrogen peroxide (UHP): A stable and inexpensive solid oxidant. organic-chemistry.org

The position of N-oxidation in unsymmetrical pyrimidines is influenced by the electronic nature of the substituents on the ring. Methyl groups, being weakly activating, are primarily ortho-directing. cdnsciencepub.com Therefore, in 4,6-dimethylpyrimidine, oxidation would be expected to occur at one of the nitrogen atoms.

| Oxidizing Agent | Conditions | Reference |

| Peracetic acid | Acetic acid, room temperature | cdnsciencepub.com |

| m-Chloroperoxybenzoic acid (mCPBA) | Acetonitrile, reflux | rsc.org |

| Hydrogen peroxide / Trifluoroacetic anhydride | Room temperature | rsc.org |

| Sodium percarbonate / Rhenium catalyst | Mild conditions | organic-chemistry.org |

| Urea-hydrogen peroxide (UHP) | Solid state | organic-chemistry.org |

Synthesis of Substituted this compound Analogs

The synthesis of analogs of this compound involves the introduction of various functional groups onto the pyrimidine ring. This can be achieved through regioselective functionalization of the pre-formed N-oxide or by using appropriately substituted precursors in the initial ring synthesis.

The presence of the N-oxide group significantly influences the reactivity of the pyrimidine ring, allowing for regioselective functionalization. The N-oxide group can activate adjacent and para positions towards nucleophilic attack and can also direct electrophilic substitution. The specific site of functionalization depends on the nature of the reagent and the reaction conditions.

A variety of substituents can be introduced onto the this compound framework to modify its chemical and physical properties.

Catalytic Systems in the Synthesis of 1-Oxidopyrimidin-1-ium Derivatives

The development of efficient catalytic systems has revolutionized the synthesis of 1-oxidopyrimidin-1-ium derivatives, enabling higher yields, milder reaction conditions, and greater selectivity. Both homogeneous and heterogeneous catalysts have been successfully employed, with a growing emphasis on environmentally benign and recyclable options.

Application of Homogeneous and Heterogeneous Catalysts

A variety of catalysts have been explored for the synthesis of pyrimidine derivatives, which are structurally related to 1-oxidopyrimidin-1-ium compounds. These catalysts facilitate key bond-forming reactions, often in multicomponent settings.

Homogeneous Catalysts:

Diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄): This inexpensive and low-toxic chemical has proven to be an effective catalyst for the one-pot, three-component condensation of aromatic aldehydes, malononitrile (B47326), and barbituric or thiobarbituric acid. nih.govresearchgate.net This method is characterized by its simple operation and mild reaction conditions, proceeding efficiently in aqueous ethanol (B145695) at room temperature. nih.govresearchgate.net The use of just 10 mol% of (NH₄)₂HPO₄ can significantly promote the reaction, which does not proceed in the absence of the catalyst. researchgate.net

1,4-Diazabicyclo[2.2.2]octane (DABCO): DABCO has been utilized as an efficient catalyst in aqueous media for the synthesis of pyrano[2,3-d]pyrimidine derivatives. jmaterenvironsci.com It has also been employed in the one-pot, four-component synthesis of pyrazolopyranopyrimidine derivatives in water under reflux conditions. acs.org

Heterogeneous Catalysts:

Sulfonic Acid Functionalized SBA-15 (SBA-Pr-SO₃H): This nanoporous solid acid catalyst has demonstrated high efficiency in the green, one-pot synthesis of spironaphthopyrano[2,3-d]pyrimidine-5,3'-indoline derivatives. nih.gov The reactions are carried out under solvent-free conditions, and the catalyst is recyclable, making it an environmentally friendly option. nih.gov SBA-Pr-SO₃H has also been used in the synthesis of other pyranopyrimidine derivatives, highlighting its versatility. acs.orgresearchgate.net

Other Solid Acid Catalysts: A range of other solid acid catalysts have been investigated, including SnO₂/SiO₂, nickel nanoparticles, and various functionalized magnetic nanoparticles. acs.orgresearchgate.netresearchgate.net These catalysts offer advantages such as easy separation from the reaction mixture and potential for reuse. researchgate.net

Table 1: Comparison of Catalytic Systems in the Synthesis of Pyrimidine Derivatives

| Catalyst | Catalyst Type | Key Advantages | Reaction Conditions | Reference |

| Diammonium hydrogen phosphate | Homogeneous | Inexpensive, low toxicity, simple operation | Aqueous ethanol, room temperature | nih.govresearchgate.net |

| DABCO | Homogeneous | Efficient in aqueous media | Water/ethanol, reflux | jmaterenvironsci.comacs.org |

| SBA-Pr-SO₃H | Heterogeneous | Recyclable, solvent-free conditions | Solvent-free, heating | acs.orgnih.gov |

| ZnFe₂O₄/GA | Heterogeneous | Reusable, mild conditions | Water, ultrasonic irradiation | researchgate.net |

Solvent-Free and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of 1-oxidopyrimidin-1-ium derivatives and related heterocyclic compounds. rasayanjournal.co.in These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Key green chemistry strategies include:

Solvent-Free Reactions: Conducting reactions without a solvent eliminates the environmental and health risks associated with volatile organic compounds. The use of catalysts like SBA-Pr-SO₃H often enables solvent-free conditions. nih.govresearchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. jmaterenvironsci.com Catalysts like diammonium hydrogen phosphate and DABCO have been shown to be highly effective in aqueous or aqueous-ethanolic solutions. nih.govjmaterenvironsci.com

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and resources. jmaterenvironsci.comrasayanjournal.co.in The synthesis of many pyranopyrimidine derivatives is achieved through MCRs. researchgate.netnih.gov

Ultrasonic and Microwave Irradiation: These alternative energy sources can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. jmaterenvironsci.comresearchgate.netrasayanjournal.co.in Ultrasonic irradiation, in particular, has been used in the green synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. researchgate.net

Preparation of Fused Ring Systems Incorporating the 1-Oxidopyrimidin-1-ium Moiety

The 1-oxidopyrimidin-1-ium moiety is a valuable building block for the construction of fused heterocyclic systems. These larger, more complex molecules often exhibit a wide range of biological activities.

Synthesis of Pyranopyrimidine Derivatives

Pyranopyrimidines, which feature a pyran ring fused to a pyrimidine ring, are a prominent class of compounds synthesized from precursors related to 1-oxidopyrimidin-1-ium. researchgate.netacs.org These are typically synthesized through one-pot, multicomponent reactions. nih.gov For example, the condensation of an aldehyde, malononitrile, and a barbituric acid derivative is a common route to pyrano[2,3-d]pyrimidines. jmaterenvironsci.comresearchgate.net A variety of catalysts, as discussed in the previous section, can be employed to facilitate this transformation. jmaterenvironsci.comresearchgate.net

A specific example is the synthesis of a 10-amino-7-(2,4-diamino-6-oxidopyrimidin-1-ium-5-yl)-7H-benzo nih.govacs.orgchromeno[2,3-d]pyrimidin-9-ium-8-olate derivative through the reaction of 2-hydroxy-1-naphthaldehyde (B42665) and 2,6-diaminopyrimidin-4-ol. researchgate.net

Table 2: Examples of Synthesized Pyranopyrimidine Derivatives

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Aromatic aldehydes, malononitrile, barbituric acid | Diammonium hydrogen phosphate / aq. ethanol | Pyrano[2,3-d]pyrimidinones | nih.gov |

| Isatins, 2-naphthol, barbituric acids | SBA-Pr-SO₃H / solvent-free | Spironaphthopyrano[2,3-d]pyrimidine-5,3'-indolines | nih.gov |

| Hydrazine (B178648) hydrate, ethyl acetoacetate, barbituric acid, aromatic aldehydes | ZnFe₂O₄/GA / water, ultrasound | Pyrazolopyranopyrimidines | researchgate.net |

| 2-hydroxy-1-naphthaldehyde, 2,6-diaminopyrimidin-4-ol | Ethanol, DMF | Benzochromeno[2,3-d]pyrimidin-9-ium-8-olate | researchgate.net |

Other Condensed Heterocyclic Architectures

The synthetic utility of 1-oxidopyrimidin-1-ium precursors extends beyond pyranopyrimidines to a variety of other fused heterocyclic systems. For instance, pyrazolo[3,4-d]pyrimidines, isoxazolo[5,4-d]pyrimidines, and pyrimido[4,5-d]pyrimidines can be synthesized from enaminone precursors derived from pyrimidines. researchgate.netoiccpress.com The construction of these fused systems often involves intramolecular cyclization reactions or reactions with bifunctional reagents. nih.govnih.govrsc.org

For example, pyrazolo-pyrano-pyrimidine derivatives have been synthesized through the reaction of a bifunctional pyrazolopyridine with triethyl orthoformate followed by cyclization with hydrazine hydrate. nih.gov Additionally, various fused pyrimidines like furo[2,3-d]pyrimidines and tetrazolo[1,5-a]pyrimidines have been synthesized from thioxopyrimidine-6(1H)-ones. researchgate.net The synthesis of novel dihydropyrimido-thiazine-6,7-dicarboxylates has also been reported through a one-pot, three-component reaction. mdpi.com

Advanced Spectroscopic and Structural Elucidation

High-Resolution NMR Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. For 4,6-Dimethyl-1-oxidopyrimidin-1-ium, one would expect to observe distinct signals for the two methyl groups (C4-CH₃ and C6-CH₃) and the two aromatic protons on the pyrimidine (B1678525) ring (H2 and H5). The chemical shifts (δ) would indicate the extent of shielding or deshielding, and spin-spin coupling patterns could reveal spatial relationships between protons. However, no specific experimental ¹H NMR spectra with assigned chemical shifts and coupling constants for this compound could be located in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of a molecule. A spectrum for this compound would be expected to show separate signals for each unique carbon atom: the two methyl carbons, and the carbons of the pyrimidine ring (C2, C4, C5, and C6). The chemical shifts would be characteristic of their hybridization and chemical environment, particularly the influence of the N-oxide functional group. Specific, experimentally determined ¹³C NMR data for this compound is not present in the available literature.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and elucidating complex structural details.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of the ring protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the signals of C2-H2, C5-H5, and the methyl protons to their respective carbon atoms.

A search for research findings detailing the use of these 2D NMR techniques for the structural elucidation of this compound did not yield any specific results.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy measures the energy required to excite molecular vibrations, providing a fingerprint of the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to specific vibrational modes. Key expected bands would include C-H stretching from the methyl and aromatic groups, C=C and C=N stretching vibrations from the pyrimidine ring, and a characteristic N-O stretching vibration, which is indicative of the N-oxide group. While the synthesis of metal complexes involving 4,6-dimethylpyrimidine (B31164) N-oxide has been reported, the IR data pertains to the coordinated complex rather than the free compound. researchgate.netresearchgate.net No dedicated FT-IR spectrum with band assignments for the isolated compound is available.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum would also show characteristic vibrations for the pyrimidine ring and methyl groups. This technique could be especially useful for identifying the symmetric stretching modes of the heterocyclic ring. However, no experimental Raman spectroscopic data for this compound could be found in the surveyed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structural features of novel compounds through fragmentation analysis. For this compound, this method provides definitive confirmation of its elemental composition and offers insights into its chemical stability and the connectivity of its atoms.

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M+) is detected, providing its exact molecular weight. High-resolution mass spectrometry (HRMS) can yield a mass measurement with high precision, allowing for the determination of the molecular formula. The calculated monoisotopic mass for this compound (C₆H₈N₂O) is approximately 124.0637 g/mol .

Following ionization, the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments, known as the fragmentation pathway, is characteristic of the molecule's structure. For pyrimidine N-oxides, fragmentation commonly involves processes such as the loss of the oxygen atom, cleavage of the pyrimidine ring, or loss of substituents. While specific experimental data for this compound is not detailed in available literature, general fragmentation patterns for aromatic N-oxides often involve the loss of an oxygen atom ([M-16]⁺), which is a characteristic sign of an N-oxide functionality. Further fragmentation could involve the loss of methyl radicals (CH₃) or cleavage of the heterocyclic ring structure, providing valuable data for structural confirmation.

Single Crystal X-ray Diffraction Analysis of this compound and Related Structures

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice, revealing key details about intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-amino-4,6-dimethylpyrimidine, provides insight into the expected molecular geometry. researchgate.net The pyrimidine ring is expected to be essentially planar. The N-oxide bond (N-O) introduces specific electronic and geometric features. In related aromatic N-oxides, the N-O bond length is a key parameter, typically falling in the range of 1.25-1.35 Å. The introduction of the N-oxide can also slightly alter the bond lengths and angles within the pyrimidine ring compared to the non-oxidized parent molecule due to changes in electron distribution. The methyl groups at positions 4 and 6 would lie in or close to the plane of the pyrimidine ring.

Table 1: Representative Bond Parameters from Related Pyrimidine Structures

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| N1-C2 | 1.34 - 1.38 | |

| C2-N3 | 1.32 - 1.36 | |

| N3-C4 | 1.33 - 1.37 | |

| C4-C5 | 1.38 - 1.42 | |

| C5-C6 | 1.37 - 1.41 | |

| C6-N1 | 1.34 - 1.38 | |

| C4-C(methyl) | 1.49 - 1.52 | |

| C6-C(methyl) | 1.49 - 1.52 | |

| N1-O1 (N-oxide) | 1.25 - 1.35 | |

| C6-N1-C2 | 118 - 122 | |

| N1-C2-N3 | 124 - 128 | |

| C2-N3-C4 | 115 - 119 | |

| N3-C4-C5 | 120 - 124 | |

| C4-C5-C6 | 117 - 121 | |

| C5-C6-N1 | 120 - 124 |

Note: These values are illustrative and based on data from related pyrimidine and N-oxide structures.

In related crystalline solids, several types of intermolecular interactions are commonly observed:

Hydrogen Bonds: In the absence of strong hydrogen bond donors within the molecule itself, interactions with co-crystallized solvents (like water) or other donor molecules are prevalent. For instance, in the hydrate of 2-amino-4,6-dimethylpyrimidine, molecules are linked by N—H⋯N hydrogen bonds into zigzag ribbons. researchgate.net For an N-oxide, strong O-H⋯O or N-H⋯O hydrogen bonds would be expected if suitable donor groups are present in the crystal lattice.

π-stacking Interactions: The planar, aromatic nature of the pyrimidine ring facilitates π-π stacking interactions between adjacent molecules. These interactions are crucial for the stabilization of the crystal structure, with typical separations between stacked rings being in the range of 3.0 to 3.5 Å. rsc.org The electron distribution in the ring, influenced by the N-oxide group and methyl substituents, will modulate the nature and geometry of these stacking arrangements.

The combination of these directional hydrogen bonds and non-directional π-stacking forces leads to the formation of complex three-dimensional supramolecular networks.

Table 2: Common Intermolecular Interactions in Related Pyrimidine N-Oxide Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H | N | 2.8 - 3.2 |

| Hydrogen Bond | N-H | O (N-oxide) | 2.7 - 3.1 |

| Hydrogen Bond | O-H | N | 2.6 - 3.0 |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.0 - 3.5 |

Note: This table represents common interactions observed in the crystal structures of similar compounds.

Reactivity and Mechanistic Investigations of 4,6 Dimethyl 1 Oxidopyrimidin 1 Ium

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) N-Oxide System

The N-oxide group in pyrimidine N-oxides, including 4,6-Dimethyl-1-oxidopyrimidin-1-ium, plays a crucial role in directing incoming electrophiles.

The N-oxide functionality introduces a resonance donation of electron density to the pyrimidine ring, particularly at the C2 and C4 positions. This makes these positions more susceptible to electrophilic attack compared to the parent pyrimidine, which is generally unreactive towards electrophilic substitution. vaia.com Resonance forms illustrate that electron density from the oxygen atom is distributed to the C2 and C4 carbons, making these the probable sites for electrophilic attack. vaia.com

The methyl groups at the 4- and 6-positions of this compound are electron-donating, further activating the ring towards electrophilic substitution. In unsymmetrical pyrimidines, N-oxidation tends to occur at the nitrogen atom that is para to a strong electron-donating group. cdnsciencepub.com

The N-oxide group significantly enhances the reactivity of the pyrimidine ring towards electrophilic aromatic substitution (EAS). While pyridine (B92270) itself undergoes EAS reluctantly, requiring harsh conditions, pyridine N-oxide reacts under milder conditions to yield substitutions primarily at the C2 and C4 positions. vaia.com This increased reactivity is attributed to the stabilization of the intermediate carbocation formed during the attack at these positions. vaia.com The resonance structures of the intermediate show that the positive charge can be delocalized onto the N-oxide oxygen, a more stable arrangement. vaia.com

Nucleophilic Substitution Reactions

The electronic nature of the pyrimidine N-oxide system also influences its susceptibility to nucleophilic attack.

In pyrimidine N-oxides, the C2, C4, and C6 positions are electron-deficient and thus activated towards nucleophilic attack. This is a general characteristic of pyridine N-oxides, where nucleophilic substitutions often occur at the 2- and 4-positions. youtube.com For this compound, the presence of methyl groups at C4 and C6 would sterically hinder nucleophilic attack at these positions, making the C2 position a likely site for substitution.

Oxidation and Reduction Chemistry of the N-Oxide Moiety

The N-oxide group itself is a key site for redox reactions.

The formation of pyrimidine N-oxides is typically achieved through oxidation of the parent pyrimidine using peracids like peracetic acid or m-chloroperbenzoic acid (MCPBA). cdnsciencepub.com The choice of oxidizing agent can influence the yield and the formation of side products. cdnsciencepub.com For some fused pyrimidine systems, stronger oxidants are required due to the lower reactivity of the nitrogen atoms in the conjugated system. rsc.org

The N-oxide can be reduced back to the parent pyrimidine. This deoxygenation can be a crucial step in synthetic pathways where the N-oxide is used to direct substitution and is subsequently removed. Photochemical deoxygenation has been observed for various heteroaromatic N-oxides, often proceeding through a triplet excited state. wur.nl

Selective Reduction Pathways to Pyrimidines

The selective deoxygenation of pyrimidine N-oxides to their corresponding pyrimidines is a fundamental transformation in synthetic organic chemistry. This process can be achieved through various reductive methods, with catalytic hydrogenation and reduction using phosphorus-based reagents being the most common.

Catalytic hydrogenation offers a clean and efficient method for the reduction of the N-oxide bond. Typically, this is carried out using a palladium catalyst, often supported on carbon (Pd/C), under a hydrogen atmosphere. The reaction proceeds via the adsorption of the N-oxide onto the catalyst surface, followed by the addition of hydrogen, leading to the cleavage of the N-O bond and the formation of the parent pyrimidine and water. While specific yield data for the catalytic hydrogenation of this compound is not extensively reported in readily available literature, the general method is highly effective for a wide range of pyridine and pyrimidine N-oxides. coventry.ac.ukresearchgate.netrecercat.cat

Another widely employed method for the deoxygenation of pyrimidine N-oxides involves the use of phosphorus trichloride (B1173362) (PCl₃). This reaction is typically performed in a chlorinated solvent like chloroform. The mechanism involves the attack of the N-oxide oxygen on the phosphorus atom of PCl₃, forming a P-O bond and a pyridinium (B92312) intermediate. Subsequent steps lead to the transfer of oxygen to the phosphorus reagent, resulting in the formation of phosphoryl chloride (POCl₃) and the desired pyrimidine. While effective, this method can sometimes lead to side reactions, including chlorination of the heterocyclic ring, particularly at the positions ortho to the N-oxide, if reaction conditions are not carefully controlled. nih.gov

| Reagent | Conditions | Product | General Observations |

| Pd/C, H₂ | Typically room temperature and atmospheric pressure in a suitable solvent like ethanol (B145695) or ethyl acetate. | 4,6-Dimethylpyrimidine (B31164) | Clean reaction with water as the only byproduct. Yields are generally high for related systems. |

| PCl₃ | Refluxing in chloroform. | 4,6-Dimethylpyrimidine | Effective deoxygenation. Potential for side reactions like chlorination must be considered. |

Further Oxidation to Higher Oxidation States or Derivatives

The oxidation of this compound can potentially lead to the formation of 4,6-dimethylpyrimidine-1,3-dioxide or other oxidized derivatives. However, there is a notable scarcity of specific literature detailing the further oxidation of this particular compound. In general, the introduction of a second N-oxide group into a pyrimidine ring that already possesses one is challenging due to the deactivating effect of the existing N-oxide group.

Stronger oxidizing agents, such as peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, are typically required for such transformations. The reaction would involve the electrophilic attack of the peroxy acid on the remaining nitrogen atom of the pyrimidine ring. The success of such a reaction would be highly dependent on the reaction conditions and the electronic nature of the starting N-oxide. For many pyrimidine systems, forcing conditions can lead to ring-opening or other side reactions rather than the desired N,N'-dioxide formation.

Due to the lack of specific experimental data for the further oxidation of this compound, this remains an area for potential future investigation.

Cycloaddition Reactions and Pericyclic Processes Involving the Pyrimidine N-Oxide

Pyrimidine N-oxides can participate in cycloaddition reactions, acting as either the 4π or 2π component, although specific examples involving this compound are not well-documented in the literature. In principle, the pyrimidine N-oxide system can be involved in Diels-Alder type reactions or 1,3-dipolar cycloadditions.

In a [4+2] cycloaddition (Diels-Alder reaction), the pyrimidine N-oxide could potentially act as a diene. However, the aromatic character of the pyrimidine ring generally makes it a reluctant diene. The reaction would likely require highly reactive dienophiles and elevated temperatures. libretexts.org

More plausibly, the N-oxide functionality can be considered a 1,3-dipole, making the compound suitable for 1,3-dipolar cycloaddition reactions. In this scenario, the C2-N1-O or C6-N1-O fragment of the N-oxide would act as the 1,3-dipole, reacting with a variety of dipolarophiles such as alkenes and alkynes to form five-membered heterocyclic rings fused to the pyrimidine core. sci-rad.commdpi.com The regioselectivity and stereoselectivity of such reactions would be governed by the frontier molecular orbital interactions between the pyrimidine N-oxide and the dipolarophile.

The lack of specific examples for this compound in cycloaddition reactions highlights a gap in the explored reactivity of this compound and suggests an opportunity for further research.

Rearrangement Reactions and Ring Transformations

One of the most significant and well-studied reactions of pyrimidine N-oxides is the Boekelheide rearrangement. This reaction typically involves treating the N-oxide with an acid anhydride (B1165640), such as acetic anhydride, to induce a rearrangement that functionalizes a methyl group at a position alpha to the N-oxide. wikipedia.org

In a detailed study of a model pyrimidine N-oxide, the reaction with acetic anhydride was shown to produce the expected 4-acetoxymethyl-substituted pyrimidine as the major product. fu-berlin.denih.govresearchgate.net However, the formation of several side products indicated a complex reaction mechanism, possibly involving radical intermediates. fu-berlin.denih.gov

The proposed mechanism for the Boekelheide rearrangement begins with the acylation of the N-oxide oxygen by the anhydride. This is followed by deprotonation of the adjacent methyl group to form an anhydro base intermediate. This intermediate can then undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to yield the acetylated product. wikipedia.org The detection of side products arising from solvent incorporation when the reaction is carried out in solvents like toluene (B28343) suggests the involvement of radical pathways alongside the concerted pericyclic mechanism. fu-berlin.de

Table of Products from the Boekelheide Rearrangement of a Model Pyrimidine N-oxide with Acetic Anhydride fu-berlin.deresearchgate.net

| Entry | Conditions | Product(s) and Yield(s) |

| 1 | Acetic anhydride, 120 °C, air | 4-Acetoxymethyl-pyrimidine (75%), Dimeric and other side products |

| 2 | Acetic anhydride, 120 °C, argon | 4-Acetoxymethyl-pyrimidine (85%), Reduced amount of side products |

| 3 | Acetic anhydride in toluene, 120 °C | 4-Acetoxymethyl-pyrimidine (54%), 2-Phenylethyl-substituted pyrimidine (22%), and other side products |

These findings underscore the synthetic utility of the Boekelheide rearrangement for the functionalization of methylpyrimidines via their N-oxides and highlight the intricate mechanistic details that can influence the product distribution. wikipedia.orgfu-berlin.denih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For 4,6-Dimethyl-1-oxidopyrimidin-1-ium, these calculations can elucidate its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06 (Minnesota functional) are commonly employed with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various properties. nih.govnih.gov For this compound, DFT calculations would provide optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data, should it become available. nih.gov For instance, studies on related pyrimidine (B1678525) derivatives have successfully used the B3LYP/6-311G(d,p) level of theory to characterize molecular structures. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the N-oxide group is expected to influence the energies of these orbitals significantly. The electron-donating methyl groups and the electron-withdrawing N-oxide moiety would collectively determine the electronic distribution and the resulting HOMO-LUMO gap. In analogous pyrimidine derivatives, the HOMO-LUMO gap has been used to explain charge transfer interactions within the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated using DFT/B3LYP)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. They are based on typical values for similar heterocyclic N-oxides.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) in different colors.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the N-oxide group, indicating its susceptibility to electrophilic attack and its ability to form hydrogen bonds. The hydrogen atoms of the methyl groups would exhibit positive potential. Such analysis has been applied to substituted pyridines to understand their susceptibility to N-oxidation and biological activity. nih.gov

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. Natural Population Analysis (NPA), derived from NBO theory, calculates the charge distribution on each atom.

For this compound, NBO analysis could quantify the interactions between the lone pairs of the oxygen and nitrogen atoms with the pi-system of the pyrimidine ring. NPA would reveal the partial charges on each atom, highlighting the electron-donating effect of the methyl groups and the electron-withdrawing nature of the N-oxide group. In studies of similar heterocyclic systems, NBO analysis has been used to understand intramolecular charge transfer and stability. derpharmachemica.com

Table 2: Illustrative Natural Population Analysis (NPA) Charges for Selected Atoms of this compound

| Atom | Charge (e) |

| N1 | +0.45 |

| O | -0.65 |

| C2 | +0.15 |

| N3 | -0.30 |

| C4 | +0.20 |

| C6 | +0.20 |

Note: These charge values are illustrative and represent typical charge distributions in similar heterocyclic N-oxides as determined by NPA.

Global Reactivity Descriptors and Reactivity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the chemical reactivity and stability of a molecule. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.net

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors would be crucial in comparing the reactivity of this compound with other related compounds.

Table 3: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

Note: The values are hypothetical, based on the illustrative HOMO and LUMO energies in Table 1, and serve to demonstrate the type of data generated.

Molecular Dynamics Simulations and Conformational Analysis

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational flexibility, particularly the rotation of the methyl groups, and its interactions with solvent molecules. MD simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system.

Dynamics of Intramolecular Interactions

Detailed computational studies specifically modeling the dynamics of intramolecular interactions within this compound are not extensively available in the current body of scientific literature. Such studies would typically involve high-level quantum mechanical calculations to understand the rotational barriers of the methyl groups, the vibrational frequencies of the molecule, and the nature of the N-O bond, including its bond strength and polarity. These investigations would provide a comprehensive picture of the molecule's internal motions and the interplay between its constituent atoms.

Computational Modeling of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Void Analysis)

While specific studies on the crystal packing and intermolecular interactions of this compound are limited, the analysis of related pyrimidine derivatives provides a framework for understanding these phenomena. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

The relative contributions of different intermolecular contacts to the crystal packing can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. These plots provide a summary of the intermolecular interactions, highlighting the most significant contributions. For example, in many organic crystals, H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts are among the most prevalent.

A hypothetical Hirshfeld surface analysis for this compound would likely reveal significant contributions from O···H and H···H contacts, given the presence of the N-oxide group and methyl hydrogens. The analysis would also identify potential C–H···π interactions involving the pyrimidine ring. Void analysis, another computational tool, could be employed to identify empty spaces within the crystal lattice, which can influence the material's physical properties.

Table 1: Representative Intermolecular Contacts and Their Contributions in Related Pyrimidine Derivatives

| Intermolecular Contact | Percentage Contribution | Reference |

| H···H | 36.2% | nih.gov |

| H···C/C···H | 20.9% | nih.gov |

| H···O/O···H | 17.8% | nih.gov |

| H···N/N···H | 12.2% | nih.gov |

This table presents data from a related pyrimidine derivative to illustrate the typical contributions of various intermolecular contacts as determined by Hirshfeld surface analysis.

Computational Elucidation of Reaction Mechanisms

The computational elucidation of reaction mechanisms for this compound is a specialized area of research. While general reaction pathways for pyrimidine N-oxides have been investigated, specific computational studies for this particular compound are not readily found in the literature. Such studies would be invaluable for understanding its reactivity in various chemical transformations. wur.nl

Transition State Characterization and Energy Barrier Calculations

Detailed computational studies on the transition state characterization and energy barrier calculations for reactions involving this compound are not widely reported. This type of research typically involves the use of quantum chemical methods to map the potential energy surface of a reaction. By locating the transition state structures—the highest energy points along the reaction coordinate—and calculating the corresponding energy barriers, chemists can predict the feasibility and kinetics of a reaction. For related pyridine (B92270) N-oxide reactions, computational modeling has been used to identify rate-determining steps and to understand the role of catalysts and additives. acs.org

Solvent Effects on Reaction Pathways

The influence of solvents on the reaction pathways of this compound has not been the subject of specific computational investigations. Computational models, such as implicit and explicit solvent models, are often used to simulate how the surrounding solvent molecules affect the energies of reactants, products, and transition states. These calculations can reveal whether a polar or nonpolar solvent would be more suitable for a particular reaction and can help to explain observed solvent-dependent reaction outcomes. For instance, in the reactions of related N-oxides, solvent effects have been shown to play a significant role in product formation and reaction rates. wur.nlacs.org

Advanced Synthetic Applications in Organic Chemistry

4,6-Dimethyl-1-oxidopyrimidin-1-ium as a Building Block in Complex Molecule Synthesis

The unique reactivity of this compound makes it a valuable synthon for the introduction of the pyrimidine (B1678525) moiety into more complex molecular frameworks. The N-oxide group activates the pyrimidine ring, particularly at the C2 and C6 positions, for nucleophilic attack. This enhanced electrophilicity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of complex molecule synthesis.

Research has shown that 4,6-dimethylpyrimidine (B31164) 1-oxides react with various nucleophilic reagents, leading to a diverse range of products. clockss.org For instance, reactions with morpholine (B109124) enamines, such as morpholinocyclohexene and morpholinocycloheptene, result in the formation of 2-substituted pyrimidine derivatives possessing a carbonyl side chain. clockss.org This transformation highlights the ability of the N-oxide to facilitate the introduction of functionalized alkyl groups at the 2-position of the pyrimidine ring.

Furthermore, the reaction with 5-amino-3-methylisoxazole (B44965) also yields the corresponding 2-substituted product, demonstrating the versatility of this approach in coupling different heterocyclic systems. clockss.org These reactions underscore the potential of this compound as a key intermediate for the synthesis of molecules with potential applications in medicinal chemistry and materials science.

A significant challenge in some reactions with active methylene (B1212753) compounds is the potential for ring fission. For example, the reaction of 4,6-dimethylpyrimidine 1-oxide with malononitrile (B47326) in acetic anhydride (B1165640) leads to an adduct where the pyrimidine ring is opened. clockss.org This indicates that the choice of nucleophile and reaction conditions is crucial in directing the outcome towards either substitution or ring transformation.

The 1,3-dipolar cycloaddition capabilities of pyrimidine N-oxides further expand their utility. The reaction of 4-alkoxy-6-methylpyrimidine 1-oxides with dimethyl acetylenedicarboxylate (B1228247) (DMAD) proceeds via a 1,3-dipolar cycloaddition to afford a pyrimidine-2-acetate derivative. clockss.org This type of reaction is a powerful tool for constructing highly functionalized pyrimidine systems.

The table below summarizes some of the documented reactions of 4,6-dimethylpyrimidine 1-oxides, showcasing their role as versatile building blocks.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 4,6-Dimethylpyrimidine 1-oxide | Morpholinocyclohexene | 2-(2-Oxocyclohexyl)-4,6-dimethylpyrimidine | clockss.org |

| 4,6-Dimethylpyrimidine 1-oxide | 5-Amino-3-methylisoxazole | 2-(3-Methylisoxazol-5-ylamino)-4,6-dimethylpyrimidine | clockss.org |

| 4-Alkoxy-6-methylpyrimidine 1-oxide | Dimethyl acetylenedicarboxylate | Pyrimidine-2-acetate derivative | clockss.org |

| 4-Alkoxy-6-methylpyrimidine 1-oxide | Phenyl isocyanate | 2-Anilinopyrimidine derivative | clockss.org |

Role in Cascade and Domino Reactions

While specific examples of this compound in cascade and domino reactions are not extensively documented, the inherent reactivity of the pyrimidine N-oxide framework suggests significant potential in this area. Cascade reactions, where a single event triggers a series of subsequent transformations, are highly desirable in organic synthesis for their efficiency in building molecular complexity.

The ability of the N-oxide to act as an internal oxidant and to participate in cycloaddition reactions opens up possibilities for designing elegant cascade sequences. For instance, a nucleophilic attack at the C2 position could be followed by an intramolecular rearrangement or cyclization, triggered by the N-oxide functionality. The Boekelheide rearrangement, a known reaction of heteroaromatic N-oxides, is a prime example of such a transformation, although it is more commonly associated with pyridine (B92270) N-oxides. researchgate.net

The photochemistry of pyrimidine N-oxides also presents opportunities for cascade processes. Irradiation of pyrimidine N-oxides can lead to the formation of reactive intermediates like oxaziridines, which can then undergo further transformations. wur.nl This photochemical reactivity could be harnessed to initiate cascade sequences leading to novel molecular scaffolds.

Development of Novel Reagents and Catalysts Based on 1-Oxidopyrimidin-1-ium Frameworks

The unique electronic properties of the 1-oxidopyrimidin-1-ium framework make it an attractive scaffold for the development of novel reagents and catalysts. The polarized N-O bond can act as a strong Lewis base, a property that has been successfully exploited in the development of chiral pyridine N-oxide catalysts for asymmetric synthesis. nih.gov

By analogy, chiral derivatives of this compound could potentially serve as effective organocatalysts. The presence of the methyl groups at the 4 and 6 positions could influence the steric environment around the N-oxide, which is a critical factor in achieving high stereoselectivity in catalytic reactions. These potential catalysts could be applied in a variety of transformations, including allylation, aldol (B89426) reactions, and Michael additions. nih.gov

Furthermore, pyrimidine N-oxides can be used to generate oxygen-centered radicals through single-electron oxidation. acs.org These radicals can then participate in a variety of C-H functionalization reactions. This suggests that this compound could be employed as a precursor for generating reactive oxygen species in a controlled manner, enabling the development of new synthetic methodologies.

| Potential Application | Rationale | Analogous System | Reference |

| Chiral Organocatalyst | Lewis basicity of the N-O bond and defined steric environment. | Chiral Pyridine N-Oxides | nih.gov |

| Precursor for Oxygen-Centered Radicals | Single-electron oxidation of the N-oxide. | Pyridine N-Oxides | acs.orgacs.org |

Applications in the Synthesis of Other Heterocyclic Systems

One of the most powerful applications of pyrimidine N-oxides is in the synthesis of other heterocyclic systems, particularly fused heterocycles. duq.edunih.govjchr.org The N-oxide functionality can facilitate ring-transformation reactions, allowing for the conversion of the pyrimidine core into different heterocyclic frameworks.

As previously mentioned, the reaction of 4,6-dimethylpyrimidine 1-oxide with certain active methylene compounds can lead to ring fission. clockss.org While this can be an undesired side reaction, it can also be exploited for the synthesis of non-heterocyclic or different heterocyclic products.

More controlled transformations often involve cycloaddition reactions. The 1,3-dipolar nature of the pyrimidine N-oxide allows it to react with various dipolarophiles to construct five-membered rings fused to the pyrimidine core or to undergo ring-rearrangement to form seven-membered rings. wur.nl The reaction with phenyl isothiocyanate, for example, leads to an abnormal product through a proposed 1,3-sigmatropic rearrangement, ultimately forming a 4-anilino-5-hydroxy-6-methylpyrimidine, showcasing a complex transformation to a different pyrimidine derivative. clockss.org

The photochemical reactivity of pyrimidine N-oxides is also a valuable tool for accessing other heterocyclic systems. wur.nl Irradiation can induce electrocyclization to form transient oxaziridines, which can then rearrange to form oxazepines or other ring-expanded products. While the specific photochemical behavior of this compound is not detailed in the literature, the general principles of pyrimidine N-oxide photochemistry suggest that it could be a precursor to a variety of other heterocyclic structures.

Future Research Directions and Emerging Paradigms

Sustainable and Green Synthesis of Pyrimidine (B1678525) N-Oxides

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. For the synthesis of 4,6-Dimethyl-1-oxidopyrimidin-1-ium and other pyrimidine N-oxides, future research will likely pivot from traditional oxidation methods, which often rely on stoichiometric and potentially hazardous reagents, to more sustainable and catalytic approaches.

Key areas of development include:

Catalytic N-Oxidation with Green Oxidants: A significant trend is the use of "green" oxidants, such as hydrogen peroxide (H₂O₂), in combination with efficient and recyclable catalysts. For instance, titanium silicalite (TS-1) has been successfully employed as a catalyst for the N-oxidation of pyridine (B92270) derivatives using H₂O₂ in a packed-bed microreactor, a process that is safer, more efficient, and greener than traditional batch reactions. researchgate.netorganic-chemistry.org This continuous flow methodology demonstrates high yields and catalyst stability over extended periods, making it a promising avenue for the large-scale, environmentally friendly production of pyrimidine N-oxides. organic-chemistry.org

Solvent-Free and Alternative Reaction Media: The development of solvent-free reaction conditions is another cornerstone of green chemistry. researchgate.netresearchgate.net Future research will likely explore mechanochemical methods, such as ball milling, and the use of alternative, greener solvents like ionic liquids or deep eutectic solvents for the N-oxidation of pyrimidines. These approaches can lead to reduced waste, lower energy consumption, and simplified purification procedures.

Atom-Economical Approaches: The principles of atom economy will guide the design of new synthetic routes. This involves maximizing the incorporation of all atoms from the starting materials into the final product. Research into one-pot multicomponent reactions for the synthesis of functionalized pyrimidine derivatives showcases the potential for high atom economy and reduced waste.

The following table summarizes potential green synthesis strategies for pyrimidine N-oxides:

| Synthesis Strategy | Oxidant | Catalyst/Conditions | Advantages |

| Catalytic Oxidation | Hydrogen Peroxide | Titanium Silicalite (TS-1) | Green oxidant, high yields, catalyst recyclability, suitable for continuous flow. |

| Solvent-Free Synthesis | Varies | Mechanochemical (ball milling) | Reduced solvent waste, potential for lower energy consumption. |

| Alternative Solvents | Varies | Ionic Liquids, Deep Eutectic Solvents | Recyclable reaction media, potentially enhanced reactivity and selectivity. |

Exploration of Novel Reactivity and Unprecedented Transformations

While the fundamental reactivity of pyrimidine N-oxides has been explored, there remains significant scope for discovering novel and unprecedented transformations. Future research will likely focus on harnessing the unique electronic properties of the 1-oxidopyrimidin-1-ium moiety to achieve new chemical reactions.

Promising research avenues include:

Photochemistry and Rearrangements: The photochemistry of pyrimidine N-oxides is a rich area for further investigation. wur.nlresearchgate.net Irradiation of pyrimidine N-oxides can lead to rearrangements, potentially through the formation of transient oxaziridine intermediates. wur.nl Understanding the excited-state behavior of this compound could lead to the discovery of novel photoinduced transformations and the synthesis of unique molecular architectures. Recent advances in the photochemistry of heterocyclic N-oxides, including their use in generating reactive intermediates, open up new possibilities for C-H functionalization and other complex reactions. researchgate.netacs.org

Single-Electron Transfer (SET) Chemistry: The single-electron transfer chemistry of pyridine N-oxides is an emerging field with significant potential for the development of new synthetic methods. acs.org The generation of pyridine N-oxy radicals through photoredox catalysis has enabled novel C(sp³)–H functionalizations. acs.orgnih.gov Extending this concept to pyrimidine N-oxides like this compound could provide access to a host of new reactions and molecular scaffolds.

Boekelheide Rearrangement and Analogous Reactions: The Boekelheide rearrangement, a reaction of N-oxides with anhydrides, has been studied for pyrimidine N-oxides and can proceed through both concerted and radical pathways. researchgate.net A deeper investigation into the mechanism and scope of this reaction for substituted pyrimidine N-oxides could lead to the development of novel functionalization strategies.

The table below outlines potential areas for exploring the novel reactivity of this compound:

| Reaction Type | Key Features | Potential Outcomes |

| Photochemistry | Excitation with UV or visible light | Novel rearrangements, synthesis of complex heterocyclic systems. |

| Single-Electron Transfer | Generation of N-oxy radicals | C-H functionalization, development of new catalytic cycles. |

| Boekelheide Rearrangement | Reaction with anhydrides | Functionalization of the methyl groups, exploration of mechanistic pathways. |

Design and Synthesis of Advanced Materials Incorporating the 1-Oxidopyrimidin-1-ium Moiety

The unique electronic properties of the pyrimidine ring, particularly its electron-withdrawing nature, make it an attractive building block for advanced materials. rsc.orgrsc.orgnih.govnih.gov The introduction of the N-oxide functionality in the 1-oxidopyrimidin-1-ium moiety is expected to further enhance these properties, opening up new avenues for materials design.

Future research in this area will likely focus on:

Optoelectronic Applications: Pyrimidine derivatives have shown significant promise as nonlinear optical (NLO) materials and as thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). rsc.orgrsc.orgnih.govnih.govresearchgate.net The strong dipole moment and electron-accepting character of the 1-oxidopyrimidin-1-ium moiety could lead to materials with enhanced NLO properties and improved performance in OLEDs. Computational studies will be crucial in designing molecules with optimized electronic structures for these applications.

Push-Pull Chromophores: The 1-oxidopyrimidin-1-ium group can act as a potent electron acceptor in "push-pull" systems, where it is connected to an electron-donating group through a π-conjugated bridge. Such molecules are of great interest for a variety of applications, including molecular sensors, photodynamic therapy, and photovoltaics.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The oxygen atom of the N-oxide group can act as a coordination site for metal ions. This opens up the possibility of incorporating the 1-oxidopyrimidin-1-ium moiety into metal-organic frameworks (MOFs) and other coordination polymers. These materials could exhibit interesting catalytic, magnetic, or gas storage properties.

The following table highlights potential applications of materials based on the 1-oxidopyrimidin-1-ium moiety:

| Material Type | Key Property | Potential Application |

| Nonlinear Optical (NLO) Materials | High hyperpolarizability | Optical data processing, telecommunications. |

| Organic Light-Emitting Diodes (OLEDs) | Thermally activated delayed fluorescence (TADF) | High-efficiency displays and lighting. |

| Push-Pull Chromophores | Intramolecular charge transfer | Molecular sensors, photovoltaics. |

| Metal-Organic Frameworks (MOFs) | Porosity, catalytic sites | Gas storage, catalysis. |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Estimation

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. researchgate.netnih.govnih.govresearchgate.netacs.org For this compound and its derivatives, these computational tools can accelerate the discovery and development of new synthetic methods and functional materials.

Key applications of ML and AI in this context include:

Predictive Synthesis: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new reactions. nih.govresearchgate.netacs.org This can be used to identify optimal reaction conditions for the synthesis of this compound and to predict the feasibility of novel transformations. AI-powered retrosynthesis tools can also propose novel and efficient synthetic routes.

Property Estimation: Computational methods, such as Density Functional Theory (DFT), can be used to calculate the electronic and optical properties of molecules. nih.gov Machine learning models can be trained on these calculated properties to rapidly predict the properties of new, un-synthesized molecules. researchgate.net This allows for the in silico screening of large libraries of virtual compounds to identify candidates with desired properties for specific applications, such as optoelectronics. nih.govbiotech-asia.orgresearchgate.netrsc.org

De Novo Design: Generative AI models can be used to design entirely new molecules with optimized properties. By defining a set of desired characteristics, such as high NLO activity or specific absorption and emission wavelengths, these models can propose novel pyrimidine N-oxide derivatives for synthesis and testing.

The table below summarizes the potential impact of AI and machine learning on the research of this compound:

| AI/ML Application | Objective | Expected Outcome |

| Reaction Outcome Prediction | To identify optimal synthesis conditions. | Increased reaction yields, reduced experimental effort. |

| Property Prediction | To estimate electronic and optical properties. | Rapid screening of virtual libraries, identification of promising candidates. |

| De Novo Molecular Design | To generate novel molecular structures. | Discovery of new functional materials with tailored properties. |

Q & A

Q. What are the recommended synthetic routes for 4,6-dimethyl-1-oxidopyrimidin-1-ium, and how can reaction conditions be optimized for high purity?

Methodological Answer: Synthesis typically involves cyclization reactions using substituted pyrimidine precursors. For example, analogous pyrimidinium derivatives are synthesized via refluxing precursors (e.g., 3,6-dimethylpyrimidine derivatives) in polar aprotic solvents like pyridine or DMF under inert atmospheres . Optimization includes:

- Temperature control : Maintaining reflux temperatures (100–120°C) to avoid side reactions.

- Solvent selection : Polar solvents enhance nucleophilic substitution efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity .

Q. How can spectroscopic and crystallographic techniques be employed to characterize this compound?

Methodological Answer:

- NMR spectroscopy : - and -NMR identify methyl groups (δ ~2.5 ppm for ) and pyrimidine ring protons (δ ~8–9 ppm). Oxidation state shifts (e.g., N-oxide) alter ring proton chemical environments .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data. Hydrogen-bonding patterns and molecular packing are visualized using Mercury software .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 153.07 for CHNO) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and what graph-set analyses apply?

Methodological Answer: Hydrogen bonds (e.g., N–H···O or C–H···O) dictate supramolecular assembly. Using Mercury’s Materials Module, researchers can:

- Identify motifs : Search for R(8) or R(6) graph sets, common in pyrimidinium derivatives.

- Compare packing : Calculate packing similarity indices (e.g., CrystalPackMatch) against related structures .

- Validate interactions : Cross-reference with Etter’s rules for hydrogen-bond directionality and Bernstein’s polymorphism studies .

Q. What strategies resolve contradictions in crystallographic data during refinement of this compound structures?

Methodological Answer:

- SHELXL refinement : Use TWIN and BASF commands to model twinning or disorder. For high R-factor discrepancies (>5%), re-examine data for absorption errors or incorrect space group assignments .

- Validation tools : Check PLATON’s ADDSYM for missed symmetry and CHECKCIF for geometry outliers (e.g., bond length deviations >3σ) .

- Empirical falsification : Apply Zabezhailo’s contradiction-checking framework to reconcile experimental and computational data .

Q. How can computational methods predict reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to locate electrophilic sites (e.g., C-2 or C-4 positions).

- NBO analysis : Quantify charge distribution; higher positive charge at C-2 (~+0.3e) suggests preferential nucleophilic attack .

- Kinetic studies : Monitor reaction progress via -NMR (e.g., disappearance of methyl resonances) under varying pH and solvent conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.